ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a heterocyclic compound featuring a partially hydrogenated indole core (4,5,6,7-tetrahydro-1H-indole) with a hydroxyimino (=N–OH) group at the 4-position, a methyl substituent at the 3-position, and an ethyl ester at the 2-position. The (4Z) configuration indicates the stereochemistry of the hydroxyimino group. This compound is structurally related to bioactive molecules, particularly those targeting enzymatic or receptor-based pathways, due to its hydrogen-bonding capabilities (via the hydroxyimino group) and aromatic/heterocyclic framework .
Synthesis of such indole derivatives typically involves condensation reactions. For example, 3-formyl-1H-indole-2-carboxylate intermediates (structurally analogous to the target compound) are reacted with aminothiazolones or thioureas under acidic conditions to form fused or substituted heterocycles .
Properties
IUPAC Name |
ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQVUNNUYCRKK-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the indole ring through a Fischer indole synthesis, followed by the introduction of the hydroxyimino group via an oximation reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The indole ring structure allows the compound to engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Structural Analogs
(a) Ethyl (4Z)-4-(Hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
- Key Differences : Replaces the indole’s nitrogen with an oxygen atom, forming a benzofuran core.
- Molecular Formula: C₁₂H₁₅NO₄ (vs. C₁₁H₁₆N₂O₃ for the indole analog, estimated based on substitution patterns).
- Functional Implications: The benzofuran derivative lacks the indole’s NH group, reducing hydrogen-bond donor capacity.
(b) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Key Differences: Features a thiazolone ring fused to the indole core instead of a hydroxyimino group.
- Synthesis: Prepared via condensation of 3-formyl-indole-2-carboxylates with aminothiazolones, analogous to methods applicable to the target compound .
- Bioactivity: Such derivatives are studied for antimicrobial and anticancer properties, suggesting that the hydroxyimino group in the target compound may confer similar bioactivity .
(c) Hydroxyimino-containing Piperidine Derivatives
- Example: 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
- Key Differences: Incorporates a piperidine-pyrimidinone scaffold rather than an indole.
Physicochemical and Functional Properties
Hydrogen-Bonding and Crystallography
The hydroxyimino group in the target compound can act as both a hydrogen-bond donor (O–H) and acceptor (N–O), influencing crystal packing and solubility. This is critical in supramolecular chemistry, where hydrogen-bond patterns (e.g., Etter’s graph-set analysis) dictate molecular aggregation . Tools like SHELXL and ORTEP-3 are essential for resolving such structural details .
Biological Activity
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an indole ring, a hydroxyimino group, and an ethyl ester. Its IUPAC name is ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate. The molecular formula is , with a molecular weight of 232.27 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and receptors, while the indole ring allows for π-π interactions with aromatic residues in proteins. This interaction can modulate enzyme activity and influence biological pathways.
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the indole core can enhance its efficacy against various bacterial strains.
- Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Structural optimizations have led to compounds with improved inhibitory effects on cancer cell proliferation.
- HIV Integrase Inhibition : A notable application is its role as an inhibitor of HIV integrase. Research has demonstrated that certain derivatives significantly inhibit the strand transfer activity of HIV-1 integrase with IC50 values ranging from 0.13 μM to 32.37 μM . These findings suggest that the compound may serve as a scaffold for developing new antiretroviral drugs.
Table 1: Summary of Biological Activities and IC50 Values
| Compound Derivative | Biological Activity | IC50 Value (μM) |
|---|---|---|
| Parent Compound | HIV Integrase Inhibition | 32.37 |
| Optimized Derivative 1 | HIV Integrase Inhibition | 0.13 |
| Optimized Derivative 2 | Antimicrobial Activity | 10.06 |
| Optimized Derivative 3 | Anticancer Activity | 15.70 |
Case Study: HIV Integrase Inhibition
In a study evaluating the inhibitory effects on HIV integrase, various derivatives were synthesized based on the parent compound's structure. The introduction of specific substituents at the C3 position of the indole core significantly enhanced the inhibitory activity against integrase strand transfer . For example:
- Compound 20a demonstrated an IC50 value of 0.13 μM, indicating a substantial improvement over the parent compound.
- Structural modifications involving halogenated anilines at the C6 position also yielded derivatives with enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
